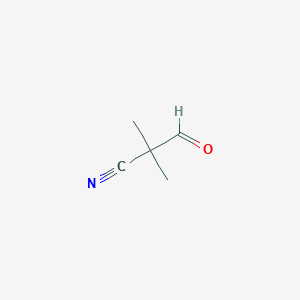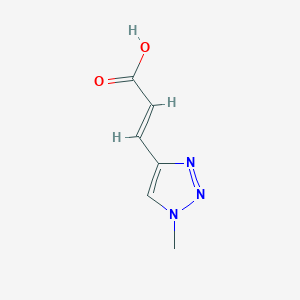
4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine
Vue d'ensemble
Description
4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine (MPTP) is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the brain, leading to symptoms similar to those of Parkinson's disease.
Applications De Recherche Scientifique
Neurotoxic Potential and Parkinsonism
4-(3-Methoxyphenyl)-1,2,3,6-tetrahydropyridine (commonly known as MPTP) has been studied for its neurotoxic potential. Zimmerman et al. (1986) found that MPTP produces a persistent depletion of striatal dopamine in mice, indicating its neurotoxic potential similar to the compound MPTP. This compound has been implicated in causing Parkinsonism in individuals exposed to it, such as drug abusers and industrial chemists. The research suggests that MPTP has the potential to destroy nigrostriatal dopamine neurons, leading to Parkinsonian symptoms in humans (Zimmerman, Cantrell, Reel, Hemrick-Luecke, & Fuller, 1986).
Synthesis and Chemical Properties
The synthesis of tetrahydropyridines, including MPTP, has been explored for its potential applications in organic chemistry. Overman, Flann, and Malone (2003) described a regioselective synthesis method for 1-(4-methoxyphenyl)-1,2,5,6-tetrahydropyridine, highlighting the compound's importance in chemical synthesis and pharmaceutical research (Overman, Flann, & Malone, 2003).
Pharmacological Research
In pharmacological research, Redda, Corleto, and Knaus (1979) explored the synthesis of N-amino-1,2,3,6-tetrahydropyridines, demonstrating the chemical modifications and potential pharmacological applications of tetrahydropyridine derivatives. Their work involved the quaternization and sodium borohydride reduction of related compounds, providing insights into the chemical behavior and possible therapeutic uses of these substances (Redda, Corleto, & Knaus, 1979).
Material Science and Physical Properties
The physical properties of tetrahydropyridine derivatives have also been a subject of interest. For instance, Baluja and Talaviya (2016) investigated the density, sound speed, and viscosity of various dihydropyridine derivatives in different solvents at various temperatures. This research is crucial in understanding the physical characteristics andbehavior of these compounds in different environments, which can be vital for their application in material science (Baluja & Talaviya, 2016).
Insecticide Research
Another interesting application of pyridine derivatives, closely related to tetrahydropyridines, is in the field of insecticides. Bakhite et al. (2014) synthesized and evaluated the toxicity of certain pyridine derivatives against the cowpea aphid. Their findings indicate that these compounds can be effective as insecticides, demonstrating the diverse potential applications of pyridine derivatives in agriculture and pest control (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Orientations Futures
: Ikhtiarudin, I., et al. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Molbank, 2021(1), M1195. DOI : Jia, Y., et al. (2023). Anticancer perspective of 6-shogaol: anticancer properties, mechanism of action, synergism and delivery system. Chinese Medicine, 18, 138. DOI
Propriétés
IUPAC Name |
4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-14-12-4-2-3-11(9-12)10-5-7-13-8-6-10/h2-5,9,13H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCDWWMOJJWJGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,6-Dimethyl 2-azabicyclo[2.2.2]oct-7-ene-2,6-dicarboxylate](/img/structure/B3380433.png)
![2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B3380438.png)




![4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B3380476.png)
![1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3380478.png)


